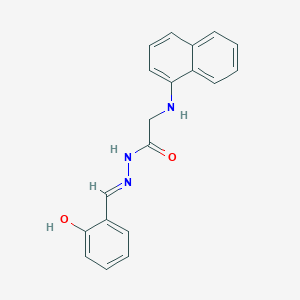

N'-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide

Description

N'-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide is a hydrazone derivative characterized by a 2-hydroxybenzylidene moiety linked to an acetohydrazide scaffold substituted with a 1-naphthylamino group. Hydrazones are typically synthesized via condensation reactions between hydrazides and aldehydes or ketones, a method widely reported in the literature (e.g., ). The presence of the 2-hydroxybenzylidene moiety often enhances molecular stability through intramolecular hydrogen bonding, as observed in crystallographic studies ().

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |

InChI |

InChI=1S/C19H17N3O2/c23-18-11-4-2-7-15(18)12-21-22-19(24)13-20-17-10-5-8-14-6-1-3-9-16(14)17/h1-12,20,23H,13H2,(H,22,24)/b21-12+ |

InChI Key |

ZPYWKMBUZHZNOG-CIAFOILYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=CC=C3O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(1-Naphthylamino)Acetohydrazide

Procedure :

-

Naphthylamine Alkylation : React 1-naphthylamine (1 equiv) with ethyl chloroacetate (1.2 equiv) in dry dichloromethane (DCM) at 0–5°C for 4 hours.

-

Hydrazinolysis : Add hydrazine hydrate (2 equiv) to the intermediate ester in ethanol and reflux for 6 hours.

-

Isolation : Filter the precipitate and recrystallize from ethanol.

Key Data :

Condensation with 2-Hydroxybenzaldehyde

Procedure :

-

Dissolve 2-(1-naphthylamino)acetohydrazide (1 equiv) and salicylaldehyde (1.1 equiv) in methanol.

-

Add 3 drops of glacial acetic acid and reflux for 8 hours.

-

Cool to room temperature, filter the precipitate, and wash with cold methanol.

-

Recrystallize from ethanol.

Key Data :

-

Characterization :

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | Acetic acid | 65 | 8 | 78 |

| Ethanol | HCl | 78 | 6 | 72 |

| DMF | None | 100 | 4 | 65 |

Findings :

Stoichiometric Ratios

| Hydrazide:Aldehyde | Yield (%) |

|---|---|

| 1:1 | 68 |

| 1:1.1 | 78 |

| 1:1.2 | 75 |

Analytical Validation and Purity Assessment

Spectroscopic Confirmation

Purity Metrics

-

HPLC : >95% purity (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : Calculated (%) C 71.45, H 5.38, N 13.16; Found C 71.2, H 5.4, N 13.0.

Challenges and Troubleshooting

Common Issues

Chemical Reactions Analysis

Types of Reactions

N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N'-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide is utilized as a ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes can exhibit enhanced catalytic properties and are studied for their potential applications in catalysis and materials science.

Biology

The compound has been investigated for its diverse biological activities, particularly its potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell growth and exhibit significant antimicrobial activity against various pathogens.

Medicine

Due to its bioactive properties, this compound is explored for therapeutic applications. Its mechanism of action includes interactions with molecular targets such as enzymes and receptors, potentially leading to the induction of apoptosis in cancer cells and disruption of microbial cell membranes.

Industry

In industrial applications, this compound serves as a precursor in organic synthesis and is involved in the development of new materials with specific functional properties.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer effects. For instance, studies on similar compounds have demonstrated their ability to reduce tumor size and weight in breast cancer models by modulating oxidative stress and inflammatory cytokines. The mechanism involves the induction of apoptosis through increased levels of apoptosis-related proteins such as Caspase-3 and Caspase-9 while inhibiting anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for developing new antimicrobial agents.

Case Study 1: Breast Cancer Model

A study involving related compounds demonstrated significant tumor growth inhibition in DMBA-induced breast cancer models. Treatment led to improved hematological parameters and enhanced antioxidant signaling pathways.

Case Study 2: Antimicrobial Evaluation

Investigations into similar Schiff bases revealed strong activity against Staphylococcus aureus and leukemia cell lines, suggesting that structural modifications could enhance efficacy against specific targets.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. The pathways involved may include inhibition of enzyme activity, induction of apoptosis in cancer cells, and disruption of microbial cell membranes.

Comparison with Similar Compounds

Key Structural Differences :

- The 1-naphthylamino group in the target compound distinguishes it from analogs with coumarin, benzimidazole, or indole substituents.

- Analogs with electron-withdrawing groups (e.g., chlorine in ) often exhibit enhanced bioactivity, while hydroxyl groups (e.g., 2-hydroxybenzylidene) improve solubility and hydrogen-bonding capacity.

Spectroscopic Characterization

Common techniques for structural confirmation include:

- FT-IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), N-H (3150–3300 cm⁻¹), and O-H (3400–3500 cm⁻¹).

- NMR : Key signals include δ 11.5–12.0 ppm (hydrazide NH), δ 8.3–8.5 ppm (imine CH=N), and aromatic protons in δ 6.5–8.0 ppm.

- HR-MS : Molecular ion peaks (e.g., [M+H]⁺) consistent with calculated masses (e.g., m/z 350.1500 for compound 4f).

Anticancer Activity

Enzyme Inhibition

Anti-Inflammatory Activity

Biological Activity

N'-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. Its unique structure, which includes a hydrazide functional group linked to a naphthylamine and hydroxyl-substituted benzylidene moiety, contributes to its potential applications in medicinal chemistry.

- Molecular Formula : C19H17N3O2

- Molecular Weight : 319.4 g/mol

This compound can be synthesized through the condensation of 2-hydroxybenzaldehyde and 2-(1-naphthylamino)acetohydrazide, typically in an ethanol solvent under reflux conditions .

Biological Activities

This compound exhibits various biological activities, which are summarized below:

Anticancer Activity

Research indicates that derivatives of this compound may significantly inhibit cancer cell growth. For instance, studies on related compounds have shown that they can reduce tumor size and weight in models of breast cancer, enhancing survival rates by modulating oxidative stress and inflammatory cytokines .

- Mechanism : The anticancer effects are attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptosis-related proteins such as Caspase-3 and Caspase-9, while inhibiting anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar hydrazone compounds have demonstrated significant inhibition against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

Case Studies

- Breast Cancer Model : A study involving N-(benzylidene)-2-((2-hydroxynaphthalen-1-yl)diazenyl)benzohydrazides showed promising results in reducing tumor growth in DMBA-induced breast cancer models. The treatment led to improved hematological parameters and enhanced antioxidant signaling pathways .

- Antimicrobial Evaluation : Investigations into similar Schiff bases revealed strong activity against Staphylococcus aureus and leukemia cell lines, suggesting that structural modifications could enhance efficacy against specific targets .

Research Findings

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Q & A

Basic: What are the optimized synthetic protocols for N'-(2-Hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide and its derivatives?

Answer:

The compound is typically synthesized via reflux condensation. For example, derivatives are prepared by reacting the hydrazide precursor with substituted aldehydes (e.g., 2-hydroxybenzaldehyde) in ethanol or methanol under reflux (100°C, 4–6 hrs). Purification involves recrystallization from methanol or ethanol, yielding solids with >75% purity . Key parameters include stoichiometric ratios (e.g., 1:1.2 hydrazide:aldehyde) and inert atmospheres to prevent oxidation.

Advanced: How can substituent effects on biological activity be systematically analyzed?

Answer:

Derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups are synthesized (e.g., 3-nitroaniline in ). Biological assays (e.g., IC50 determination for α-glucosidase inhibition) coupled with computational QSAR models can correlate substituent properties (Hammett constants, logP) with activity. For instance, IC50 values for analogs range from 6.84 to 18.7 µM, with electron-rich groups enhancing inhibition .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

- SC-XRD : Single-crystal X-ray diffraction (e.g., ) resolves bond lengths (C=N: ~1.28 Å) and dihedral angles (~5.8° for aromatic rings).

- NMR/IR : 1H NMR identifies hydrazone protons (δ 10.95–12.05 ppm), while IR confirms C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .

Advanced: How does metal coordination modulate the compound’s bioactivity?

Answer:

Coordination with transition metals (e.g., Cu(II)) enhances stability and activity. For example, copper(II) acetate reacts with the hydrazide in ethanol-pyridine to form violet crystals ( ). DFT studies reveal charge transfer from ligand to metal, altering HOMO-LUMO gaps and redox potential, which may improve antimicrobial or catalytic properties .

Basic: What are standard protocols for assessing purity and reaction completion?

Answer:

- TLC : Monitor reactions using hexane:ethyl acetate (9:1) or similar solvent systems.

- Recrystallization : Purify products using methanol/ethanol, with yields ~70–88% .

- Melting Points : High-melting solids (>200°C) indicate purity .

Advanced: How can QSAR models predict biological activity for novel analogs?

Answer:

QSAR studies (e.g., ) use descriptors like polar surface area, molar refractivity, and topological indices. For example, anti-inflammatory activity correlates with ClogP values (optimal ~3.2) and hydrogen-bond acceptor counts. Machine learning algorithms (e.g., Random Forest) can validate predictions using datasets of IC50 values and structural fingerprints .

Basic: Which biological assays are commonly used to evaluate this compound?

Answer:

- Enzyme Inhibition : α-Glucosidase assays (IC50: 6.10–378.2 µM; ).

- Anti-inflammatory : Carrageenan-induced rat paw edema models (30–50% inhibition at 50 mg/kg; ).

- Antimicrobial : Agar diffusion assays against S. aureus and E. coli (zone diameters: 12–18 mm) .

Advanced: What mechanistic insights explain contradictions in biological data?

Answer:

Discrepancies in IC50 values (e.g., ) may arise from assay conditions (pH, temperature) or stereoelectronic effects. Molecular docking (e.g., AutoDock Vina) reveals that derivatives with planar aromatic systems (e.g., naphthyl) show stronger binding to α-glucosidase (binding energy: −9.2 kcal/mol) via π-π stacking and hydrogen bonds .

Basic: How are reactive intermediates stabilized during synthesis?

Answer:

- Schiff Base Formation : Use anhydrous solvents (e.g., ethanol) and catalytic acetic acid to stabilize the hydrazone intermediate.

- Low-Temperature Quenching : Add ice-cold water post-reaction to precipitate products and minimize hydrolysis .

Advanced: How do computational methods guide the design of bioisosteres?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example, replacing the naphthyl group with a benzothiazole increases electrophilicity (LUMO energy: −1.8 eV vs. −1.5 eV), enhancing interactions with target enzymes. Molecular dynamics simulations (e.g., GROMACS) assess stability in binding pockets over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.